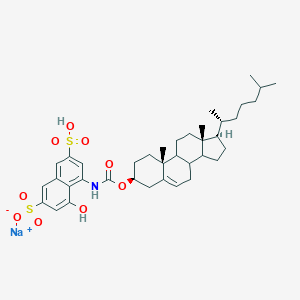
Ccahna
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ccahna is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is derived from natural sources and has been found to possess unique properties that make it a valuable tool for scientific research. In
Mecanismo De Acción
The mechanism of action of Ccahna is complex and not fully understood. However, it has been found to interact with various biological targets, including ion channels, enzymes, and receptors. The compound has been found to modulate the activity of these targets, leading to various physiological effects.
Efectos Bioquímicos Y Fisiológicos
Ccahna has been found to have various biochemical and physiological effects. The compound has been found to modulate ion channel activity, leading to changes in membrane potential and neuronal activity. Ccahna has also been found to inhibit enzyme activity, leading to changes in metabolic pathways. Additionally, Ccahna has been found to interact with receptors, leading to changes in cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ccahna has several advantages for lab experiments. The compound is readily available, and its purity can be ensured through various purification techniques. Additionally, Ccahna has a wide range of biological targets, making it a valuable tool for studying various biological processes. However, Ccahna also has some limitations. The compound has a complex mechanism of action, making it difficult to study. Additionally, the compound has not been extensively studied in vivo, limiting its potential applications in animal studies.
Direcciones Futuras
There are several future directions for Ccahna research. First, further studies are needed to elucidate the compound's mechanism of action and its interactions with biological targets. Additionally, studies are needed to determine the compound's potential therapeutic applications in various diseases. Finally, studies are needed to determine the compound's safety and toxicity profiles, particularly in vivo.
Conclusion
In conclusion, Ccahna is a valuable tool for scientific research due to its unique properties and potential applications in various fields. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the compound's potential applications and limitations.
Métodos De Síntesis
Ccahna is a complex chemical compound that is synthesized from natural sources. The synthesis method involves the extraction of the compound from its natural source, followed by purification and isolation. The purity of the compound is crucial for its scientific research applications, and various techniques such as chromatography and spectroscopy are used to ensure its purity.
Aplicaciones Científicas De Investigación
Ccahna has a wide range of scientific research applications, including drug discovery, structural biology, and neuroscience. The compound has been found to interact with various biological targets, making it a valuable tool for drug discovery. In structural biology, Ccahna has been used to study protein-ligand interactions and protein folding. In neuroscience, Ccahna has been found to modulate neuronal activity, making it a potential therapeutic target for neurological disorders.
Propiedades
Número CAS |
158721-72-3 |
|---|---|
Nombre del producto |
Ccahna |
Fórmula molecular |
C38H52NNaO9S2 |
Peso molecular |
753.9 g/mol |
Nombre IUPAC |
sodium;5-[[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]-4-hydroxy-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C38H53NO9S2.Na/c1-22(2)7-6-8-23(3)30-11-12-31-29-10-9-25-19-26(13-15-37(25,4)32(29)14-16-38(30,31)5)48-36(41)39-33-20-27(49(42,43)44)17-24-18-28(50(45,46)47)21-34(40)35(24)33;/h9,17-18,20-23,26,29-32,40H,6-8,10-16,19H2,1-5H3,(H,39,41)(H,42,43,44)(H,45,46,47);/q;+1/p-1/t23-,26+,29?,30-,31?,32?,37+,38-;/m1./s1 |
Clave InChI |
OQNBAZVKHTXXAL-KNSFRLQUSA-M |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NC5=C6C(=CC(=C5)S(=O)(=O)O)C=C(C=C6O)S(=O)(=O)[O-])C)C.[Na+] |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NC5=C6C(=CC(=C5)S(=O)(=O)O)C=C(C=C6O)S(=O)(=O)[O-])C)C.[Na+] |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NC5=C6C(=CC(=C5)S(=O)(=O)O)C=C(C=C6O)S(=O)(=O)[O-])C)C.[Na+] |
Sinónimos |
4-(((3-cholesteryloxy)carbonyl)amino)-5-hydroxy-2,7-naphthalenedisulfonic acid CCAHNA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



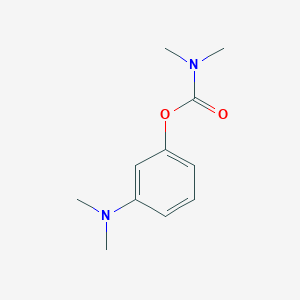
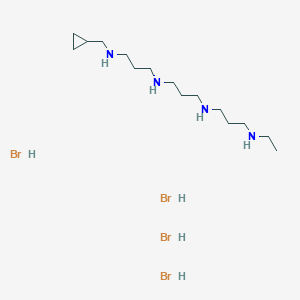
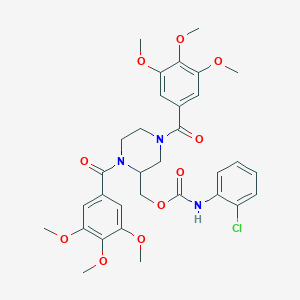
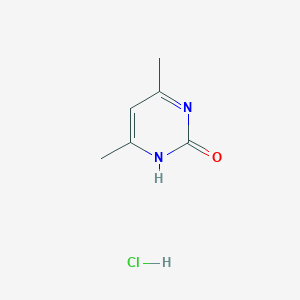
![(6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate](/img/structure/B141720.png)
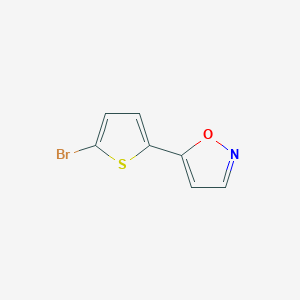
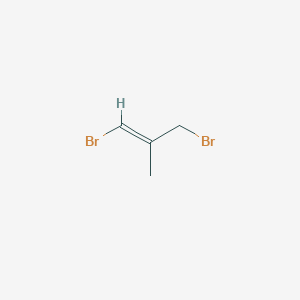
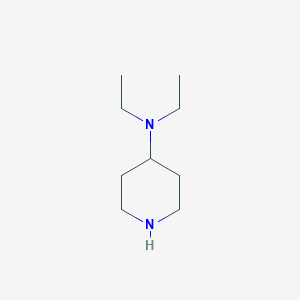
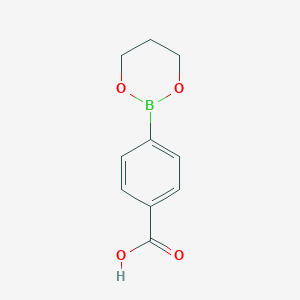
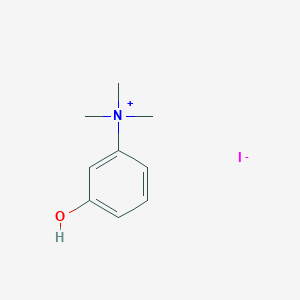
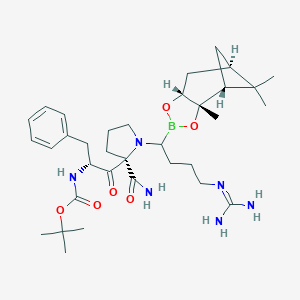
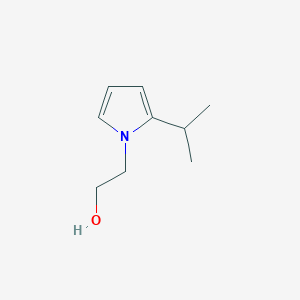
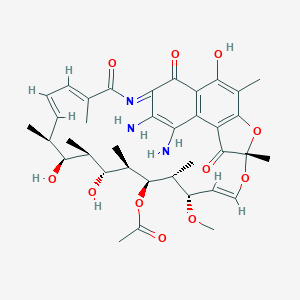
![[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol](/img/structure/B141739.png)